molecular formula C8H19NO B14734935 4-(Diethylamino)butan-2-ol CAS No. 5467-48-1

4-(Diethylamino)butan-2-ol

Cat. No.: B14734935
CAS No.: 5467-48-1
M. Wt: 145.24 g/mol
InChI Key: QUDBKQDNUJKSAM-UHFFFAOYSA-N
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Description

4-(Diethylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a secondary amine and alcohol, characterized by the presence of a diethylamino group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds under mild conditions, with the diethylamine acting as a nucleophile and attacking the carbonyl group of butan-2-one, followed by reduction to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of butan-2-one or butanal.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-(Diethylamino)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)butan-2-ol involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules. The alcohol group allows it to participate in various biochemical reactions, including oxidation and reduction processes. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)butan-2-ol is unique due to its combination of an amine and alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and analytical chemistry.

Properties

CAS No.

5467-48-1

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-(diethylamino)butan-2-ol

InChI

InChI=1S/C8H19NO/c1-4-9(5-2)7-6-8(3)10/h8,10H,4-7H2,1-3H3

InChI Key

QUDBKQDNUJKSAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C)O

Origin of Product

United States

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